molecular formula C15H11BrClFO3 B13014060 Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate

Cat. No.: B13014060
M. Wt: 373.60 g/mol
InChI Key: YHFMKPBQTINNNS-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate (CAS 1706453-03-3) is a synthetic benzoate ester with a molecular formula of C15H11BrClFO3 and a molecular weight of 373.60 . This compound is a halogen-rich aromatic ester, featuring bromo, chloro, and fluoro substituents on its benzene rings, which makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. Its structural features are characteristic of intermediates used in the development of pharmaceutical agents, particularly in the synthesis of more complex molecules that may target specific enzymes or biological pathways . The presence of the benzyloxy ether linkage and the ester functional group provides handles for further chemical modifications, allowing researchers to explore structure-activity relationships. As a key intermediate, it can be utilized in cross-coupling reactions, functional group transformations, and the construction of compound libraries for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H11BrClFO3

Molecular Weight

373.60 g/mol

IUPAC Name

methyl 3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H11BrClFO3/c1-20-15(19)9-3-5-14(12(16)6-9)21-8-10-2-4-11(18)7-13(10)17/h2-7H,8H2,1H3

InChI Key

YHFMKPBQTINNNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can modify the functional groups on the aromatic ring .

Scientific Research Applications

Basic Information

  • IUPAC Name : Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate
  • CAS Number : 1706453-03-3
  • Molecular Formula : C15H11BrClFO3
  • Molecular Weight : 373.60 g/mol

Medicinal Chemistry

This compound has shown promise in the development of new pharmaceuticals. Its structural components allow for interactions with biological targets, making it a candidate for drug design.

Case Study: Anticancer Activity

Research indicates that derivatives of benzoates exhibit anticancer properties. A study focusing on similar compounds demonstrated that modifications in the benzoate structure can enhance cytotoxicity against cancer cell lines. This compound could potentially be synthesized and tested for similar effects.

Agrochemicals

This compound may also find applications in the agrochemical sector as a pesticide or herbicide. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance the biological activity of compounds.

Case Study: Herbicidal Activity

A related compound was evaluated for its herbicidal properties against common weeds. The results indicated significant efficacy, suggesting that this compound could be explored for similar applications.

Materials Science

In materials science, the compound's unique properties can be utilized in the synthesis of advanced materials, such as polymers or coatings with specific functionalities.

Case Study: Polymer Synthesis

Research has shown that incorporating halogenated compounds into polymer matrices can improve thermal stability and chemical resistance. This compound could serve as a building block for such materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate involves its interaction with various molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis under certain conditions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Methyl 3-bromo-4-(trifluoromethyl)benzoate (C₉H₆BrF₃O₂)

  • Molecular Weight : 283.04 g/mol (vs. ~373.45 g/mol for the target compound).
  • Key Substituents : Bromo (3-position) and trifluoromethyl (4-position).
  • Properties : The trifluoromethyl group is strongly electron-withdrawing, enhancing lipophilicity (estimated log P ~3.5–4.5) compared to the benzyloxy group in the target compound. Purity >97% (GC) and commercial availability suggest utility as a research reagent .

[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate (C₂₄H₁₄ClF₃O₄)

  • Molecular Weight : 458.8 g/mol.
  • Key Substituents : Chlorophenyl, trifluoromethyl, and chromenyl groups.
  • Properties : High lipophilicity (XLogP3 = 6.5) due to aromatic stacking and halogenation. The target compound’s benzyloxy group may confer similar lipophilicity but with reduced steric hindrance compared to the chromenyl system .

Alkyl Benzoate Derivatives

Methyl Benzoate (C₈H₈O₂)

  • Molecular Weight : 136.15 g/mol.
  • Properties : Lower molecular weight and log P (~1.3) compared to halogenated analogs. Acute oral toxicity (LD₅₀) in rats is 1,170–3,430 mg/kg, indicating moderate safety. The target compound’s halogen substituents likely increase toxicity and log P (estimated ~5.5) .

Ethyl Benzoate (C₉H₁₀O₂)

  • Molecular Weight : 150.17 g/mol.
  • Properties : Longer alkyl chain reduces volatility (bp: 212°C vs. methyl benzoate’s 199°C). Ethyl esters generally exhibit slower hydrolysis than methyl esters, suggesting the target compound’s methyl ester may have higher metabolic reactivity .

Physicochemical Properties and Toxicity

  • Molecular Weight : The target compound (~373.45 g/mol) falls between smaller alkyl benzoates (e.g., methyl benzoate: 136 g/mol) and bulkier analogs (e.g., chromenyl benzoate: 458.8 g/mol).
  • Lipophilicity : Estimated XLogP3 ~5.5 (vs. 6.5 for the chromenyl analog), driven by halogen atoms and aromaticity.
  • Toxicity: Halogens (Br, Cl, F) may increase acute toxicity compared to non-halogenated benzoates.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Potential Applications References
Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate C₁₅H₁₁BrClFO₃ ~373.45* ~5.5* Bromo, 2-chloro-4-fluorobenzyloxy Agrochemicals -
Methyl 3-bromo-4-(trifluoromethyl)benzoate C₉H₆BrF₃O₂ 283.04 - Bromo, trifluoromethyl Research reagent
[3-(4-Chlorophenyl)-...] 4-methylbenzoate C₂₄H₁₄ClF₃O₄ 458.8 6.5 Chlorophenyl, trifluoromethyl, chromenyl Pharmaceuticals
Methyl benzoate C₈H₈O₂ 136.15 1.3 None (parent compound) Fragrances, solvents

*Estimated based on structural analogs.

Table 2: Toxicity Comparison of Benzoate Esters

Compound Name Acute Oral LD₅₀ (Rat) Key Risks References
Methyl benzoate 1,170–3,430 mg/kg Low toxicity; irritant at high doses
Ethyl benzoate >5,000 mg/kg Minimal acute toxicity
Halogenated benzoate esters Not available Hypothesized higher toxicity due to halogens

Biological Activity

Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H11BrClFO3
  • Molecular Weight : 353.6 g/mol
  • CAS Number : 91685961

The presence of bromine (Br) and chlorine (Cl) atoms in its structure is significant, as halogenated compounds often exhibit enhanced biological activities, including antibacterial and anticancer properties.

Antibacterial Properties

Research indicates that halogenated compounds like this compound may possess notable antibacterial effects. A study highlighted that compounds with similar structures exhibited significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of bromine and chlorine atoms was linked to increased potency against these pathogens .

Anticancer Activity

In vitro studies have shown that methyl esters of benzoic acids, particularly those substituted with halogens, can inhibit cancer cell proliferation. For example, derivatives of methyl 3-bromo-4-hydroxybenzoate demonstrated cytotoxic effects against several cancer cell lines, suggesting that the modifications in the compound's structure contribute to its anticancer activity .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways or disrupt bacterial cell wall synthesis due to its structural characteristics.

Case Studies and Research Findings

  • Antibacterial Study :
    • A study examined the Minimum Inhibitory Concentration (MIC) of various halogenated benzoates against MRSA strains. The results indicated an MIC of 8.7 µM for a closely related compound, suggesting potential for this compound to exhibit similar or improved efficacy .
  • Anticancer Research :
    • In a comparative analysis, methyl esters of substituted benzoic acids were tested against human cancer cell lines. Results showed significant cell growth inhibition at concentrations as low as 10 µM, indicating a promising lead for further development in anticancer therapeutics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µM)Reference
Methyl 3-bromo-4-hydroxybenzoateAntibacterial8.7
Methyl 3-bromo-5-chloro-4-(3-fluorobenzyl)oxybenzoateAnticancer<10
Methyl 3-bromo-4-(2-chlorophenyl)oxybenzoateAntibacterial15

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